PD 407824

説明

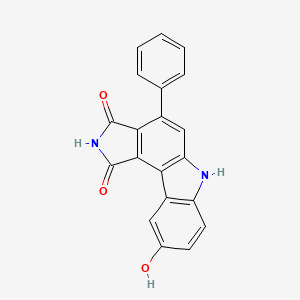

Structure

3D Structure

特性

IUPAC Name |

9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24/h1-9,21,23H,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUZTOZLTFSMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402483 | |

| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622864-54-4 | |

| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PD 407824: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 407824 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting key regulators of cell cycle progression and cellular differentiation. Primarily recognized as a dual inhibitor of Checkpoint Kinase 1 (Chk1) and WEE1 kinase, it plays a critical role in the DNA damage response (DDR) pathway. Additionally, this compound has been identified as a chemical sensitizer of Bone Morphogenetic Protein 4 (BMP4) signaling, highlighting its potential in regenerative medicine and developmental biology. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Data Presentation: Inhibitory Activity and Selectivity

This compound exhibits high potency against its primary targets, Chk1 and WEE1, with significantly lower activity against a panel of other kinases, demonstrating its selectivity.

| Target | IC50 (nM) | Selectivity vs. Chk1 | Reference |

| Chk1 | 47 | 1x | [1] |

| WEE1 | 97 | ~2x | [1] |

| PKC | 3,400 | ~72x | [1] |

| Cdk4 | 3,750 | ~80x | [1] |

| c-Src | >50,000 | >1063x | [1] |

| PDGFR | >50,000 | >1063x | [1] |

| FGFR | >50,000 | >1063x | [1] |

| Other CDKs | >5,000 | >106x | [1] |

Core Mechanism 1: Inhibition of Chk1 and WEE1 Kinases

As a dual inhibitor of Chk1 and WEE1, this compound disrupts the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[2] This is particularly relevant in cancer cells, which often have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for survival.[3]

Signaling Pathway

The ATR-Chk1-WEE1 signaling pathway is a cornerstone of the DNA damage response. Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates Chk1.[3] Activated Chk1 has multiple downstream targets, including the Cdc25 phosphatase family. Chk1-mediated phosphorylation of Cdc25 leads to its degradation, preventing the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1).[3] WEE1 kinase also directly phosphorylates and inhibits CDK1.[2] By inhibiting both Chk1 and WEE1, this compound leads to the aberrant activation of CDK1, forcing cells to prematurely enter mitosis with unrepaired DNA, a process that ultimately triggers apoptosis or mitotic catastrophe.[2]

Experimental Evidence and Protocols

Cell Viability and Cytotoxicity Assays:

The cytotoxic effects of this compound can be quantified using assays such as the MTT or CellTiter-Glo luminescent cell viability assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Protocol: MTT Assay

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assays:

Apoptosis induction by this compound can be confirmed and quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Protocol: Annexin V/PI Staining

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

-

Cell Cycle Analysis:

The effect of this compound on cell cycle distribution can be analyzed by staining cells with a DNA-intercalating dye like propidium iodide (PI) and analyzing them by flow cytometry.

-

Protocol: Cell Cycle Analysis with Propidium Iodide

-

Treat cells with this compound for the desired time (e.g., 24 hours).

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5] A decrease in the G2/M population and an increase in the sub-G1 peak (indicative of apoptotic cells) are expected.

-

Autophagy Assays:

Inhibition of Chk1 can also induce autophagy. This can be monitored by detecting the conversion of LC3-I to LC3-II via Western blotting.

-

Protocol: LC3 Western Blotting

-

Treat cells with this compound for the desired time. A positive control (e.g., starvation) and a negative control should be included. To measure autophagic flux, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine can be used in the last few hours of treatment.[6]

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.[6]

-

Transfer the proteins to a PVDF membrane and probe with a primary antibody against LC3.

-

Detect with an HRP-conjugated secondary antibody and an ECL substrate. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.

-

Core Mechanism 2: Sensitization to Bone Morphogenetic Protein 4 (BMP4)

This compound acts as a chemical sensitizer, enhancing the cellular response to sub-threshold concentrations of BMP4. This activity has significant implications for directed differentiation of stem cells and tissue regeneration.

Signaling Pathway

The canonical BMP signaling pathway involves the phosphorylation of SMAD1, SMAD5, and SMAD9 (SMAD1/5/9) by the BMP receptor complex. Phosphorylated SMAD1/5/9 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. The TGF-β signaling pathway, which often has opposing effects to BMP signaling, utilizes SMAD2 and SMAD3 (SMAD2/3). This compound-mediated inhibition of Chk1 leads to a downregulation of p21, which in turn activates CDK8/9. Activated CDK8/9 then phosphorylates and promotes the degradation of SMAD2/3. The depletion of SMAD2/3 is thought to reduce the competition for the common mediator SMAD4, thereby enhancing the efficiency of BMP-induced SMAD1/5/9-SMAD4 complex formation and nuclear translocation, leading to a more robust transcriptional response to BMP4.

Experimental Evidence and Protocols

SMAD Phosphorylation Assays:

The effect of this compound on BMP and TGF-β signaling can be assessed by measuring the phosphorylation status of SMAD proteins using Western blotting.

-

Protocol: SMAD Phosphorylation Western Blot

-

Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a sub-threshold concentration of BMP4 for a short period (e.g., 30-60 minutes).

-

Lyse the cells and perform Western blotting as described previously.

-

Probe the membranes with primary antibodies specific for phosphorylated SMAD1/5/9 and total SMAD1, as well as antibodies for total SMAD2/3.

-

An increase in the ratio of pSMAD1/5/9 to total SMAD1 and a decrease in total SMAD2/3 levels would support the proposed mechanism.

-

Osteogenic Differentiation Assay:

The biological consequence of BMP4 sensitization by this compound can be observed by inducing osteogenic differentiation in mesenchymal stem cells or myoblasts.

-

Protocol: Alkaline Phosphatase (ALP) Staining

-

Culture C2C12 myoblasts in differentiation medium.

-

Treat the cells with a low concentration of BMP4 in the presence or absence of this compound for 5-7 days.

-

Fix the cells and stain for ALP activity using a commercially available kit.

-

Quantify the ALP activity by measuring the absorbance of the colorimetric product. An increase in ALP staining in the co-treated group compared to either agent alone indicates enhanced osteogenic differentiation.

-

In Vivo Studies and Clinical Perspective

While extensive preclinical data exists for this compound, there is a lack of publicly available information regarding its progression into clinical trials. However, other inhibitors targeting the WEE1 kinase, such as adavosertib (AZD1775), have entered clinical development, often in combination with DNA-damaging agents, for the treatment of various solid tumors.[7][8][9] The clinical development of these related compounds underscores the therapeutic potential of targeting the G2/M checkpoint.

In Vivo Xenograft Studies:

The anti-tumor efficacy of Chk1 and WEE1 inhibitors is often evaluated in vivo using tumor xenograft models in immunocompromised mice.

-

Protocol: Tumor Xenograft Model

-

Subcutaneously implant human cancer cells into the flank of nude or SCID mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, standard-of-care chemotherapeutic alone, and the combination).

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) and the chemotherapeutic agent according to a predetermined schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pCDK1, γH2AX).[10]

-

Conclusion

This compound is a versatile pharmacological tool with a well-defined dual mechanism of action. Its ability to inhibit Chk1 and WEE1 makes it a potent sensitizer to DNA-damaging therapies in oncology, while its capacity to enhance BMP4 signaling opens up avenues in regenerative medicine. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar targeted inhibitors. Further research, particularly in vivo efficacy studies and eventually clinical trials, will be crucial to fully elucidate the clinical utility of this promising compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chk1 and p21 Cooperate to Prevent Apoptosis during DNA Replication Fork Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.abclonal.com [blog.abclonal.com]

- 7. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

PD 407824: A Technical Guide to a Selective Chk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PD 407824, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). It is intended to serve as a resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery. This guide details the compound's mechanism of action, selectivity profile, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a small molecule inhibitor that has garnered significant interest in cancer research due to its potent activity against Chk1, a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] Chk1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage.[1][2] By inhibiting Chk1, this compound can abrogate these checkpoints, leading to premature mitotic entry and subsequent cell death in cancer cells with damaged DNA. This makes it a valuable tool for studying Chk1 signaling and a potential candidate for combination therapies with DNA-damaging agents. Notably, this compound also exhibits inhibitory activity against Wee1 kinase, another key regulator of the G2/M transition.[3][4]

Mechanism of Action: The ATR-Chk1 Signaling Pathway

In response to DNA damage, particularly single-strand breaks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[5] ATR then phosphorylates and activates Chk1.[2] Activated Chk1, in turn, phosphorylates a variety of downstream targets, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25 leads to its inactivation and subsequent degradation, preventing it from dephosphorylating and activating cyclin-dependent kinases (CDKs), primarily CDK1. The inhibition of CDK1 activity results in cell cycle arrest, allowing time for DNA repair.[6]

This compound acts as an ATP-competitive inhibitor of Chk1, blocking its kinase activity. By inhibiting Chk1, this compound prevents the phosphorylation and inactivation of Cdc25, leading to the premature activation of CDK1 and forcing cells with damaged DNA to enter mitosis, a process that often results in mitotic catastrophe and apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value |

| Chk1 | 47 nM[3][4] |

| Wee1 | 97 nM[3][4] |

| PKC | 3.4 µM[3] |

| CDK4 | 3.75 µM[3] |

| Other CDKs | > 5 µM[3] |

| c-Src | > 50 µM[3] |

| PDGFR | > 50 µM[3] |

| FGFR | > 50 µM[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 328.32 g/mol [3] |

| Formula | C₂₀H₁₂N₂O₃[3] |

| CAS Number | 622864-54-4[3] |

| Solubility (DMSO) | Up to 100 mM[3] |

| Solubility (Ethanol) | Up to 25 mM[3] |

| Purity | ≥98% (HPLC)[3] |

| Storage | Store at +4°C[3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

4.1. Preparation of Stock Solutions

To prepare a stock solution of this compound, the following steps can be followed based on its molecular weight (328.32 g/mol ).

-

For a 10 mM stock solution in DMSO:

-

Weigh out 1 mg of this compound powder.

-

Dissolve the powder in 304.6 µL of DMSO.

-

Vortex until the solution is clear.

-

-

For a 25 mM stock solution in Ethanol:

-

Weigh out 1 mg of this compound powder.

-

Dissolve the powder in 121.8 µL of absolute ethanol.

-

Vortex until the solution is clear.

-

Note: It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

4.2. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase like Chk1.

-

Reagents and Materials:

-

Recombinant human Chk1 enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP.

-

Substrate peptide (e.g., a synthetic peptide with a Chk1 phosphorylation motif).

-

This compound stock solution.

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the Chk1 enzyme, substrate peptide, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

4.3. Cell Proliferation Assay (MTT Assay)

This assay can be used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical parameter. This compound demonstrates high selectivity for Chk1 and Wee1 over other kinases, as illustrated in the diagram below. This selectivity is crucial for minimizing off-target effects and for accurately attributing observed biological effects to the inhibition of Chk1.

Conclusion

This compound is a valuable chemical probe for studying the roles of Chk1 and Wee1 in cell cycle control and the DNA damage response. Its high potency and selectivity make it a superior tool for dissecting the specific functions of Chk1 in various cellular contexts. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the Checkpoint to Kill Cancer Cells [mdpi.com]

The Role of PD 407824 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 407824 is a potent small molecule inhibitor targeting two critical cell cycle checkpoint kinases: Checkpoint Kinase 1 (Chk1) and Wee1. This dual inhibitory activity positions this compound as a significant tool for cancer research and a potential component of novel anti-cancer therapeutic strategies. By abrogating the G2/M DNA damage checkpoint, this compound sensitizes cancer cells, particularly those with p53 deficiencies, to the cytotoxic effects of DNA damaging agents. This guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle regulation, and its role in the potentiation of chemotherapy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The DNA Damage Response (DDR) is a complex signaling network that maintains genomic integrity by detecting DNA lesions, activating cell cycle checkpoints, and initiating DNA repair. Cancer cells often exhibit a defective G1 checkpoint, rendering them highly dependent on the S and G2/M checkpoints for survival, especially when undergoing replication stress or in response to DNA damaging therapies. Chk1 and Wee1 are key regulators of the G2/M checkpoint. Chk1, activated by ATR in response to single-stranded DNA, phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of Cyclin-Dependent Kinase 1 (CDK1). Wee1 kinase directly phosphorylates and inhibits CDK1. The inhibition of both Chk1 and Wee1 by this compound leads to the premature activation of CDK1, forcing cells with damaged DNA to enter mitosis, a process that culminates in mitotic catastrophe and apoptosis.

Mechanism of Action of this compound

This compound exerts its biological effects through the potent and selective inhibition of Chk1 and Wee1 kinases.

Biochemical Activity

This compound demonstrates high affinity for both Chk1 and Wee1, with inhibitory concentrations in the nanomolar range. Its selectivity profile shows significantly less activity against other kinases, making it a relatively specific tool for studying the roles of Chk1 and Wee1.

| Target Kinase | IC50 (nM) | Reference |

| Chk1 | 47 | [1][2] |

| Wee1 | 97 | [1][2] |

| PKC | 3,400 | [1] |

| CDK4 | 3,750 | [1] |

Cellular Signaling Pathway

In the presence of DNA damage, the ATR-Chk1 and Wee1-CDK1 signaling pathways are activated to arrest the cell cycle and allow for DNA repair. This compound disrupts this process by inhibiting both Chk1 and Wee1.

Experimental Protocols

In Vitro Kinase Assay for Chk1/Wee1 Inhibition

This protocol describes a method to determine the IC50 of this compound against Chk1 and Wee1 kinases.

Materials:

-

Recombinant human Chk1 and Wee1 kinases

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP (10 µM)

-

Peptide substrate (e.g., for Chk1: KKKVSRSGLYRSPSMPENLNRPR; for Wee1: CDC2 peptide)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Plot the percentage of kinase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound and a DNA damaging agent.

Materials:

-

Cancer cell line (e.g., HeLa, p53-deficient)

-

Complete cell culture medium

-

DNA damaging agent (e.g., Cisplatin, 5 µM)

-

This compound (e.g., 100 nM)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the DNA damaging agent for a specified time (e.g., 24 hours).

-

Add this compound to the medium and incubate for a further period (e.g., 12-24 hours). Include controls (untreated, single agent treatments).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.

Western Blotting for DNA Damage and Cell Cycle Markers

This protocol is for detecting changes in the phosphorylation status of key proteins in the DNA damage response and cell cycle pathways.

Materials:

-

Treated cell pellets (from 3.2)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-phospho-CDK1 (Tyr15), anti-Chk1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Sensitization to DNA Damaging Agents

A key therapeutic application of this compound is its ability to enhance the efficacy of conventional chemotherapeutic agents that induce DNA damage.

In Vitro Cytotoxicity Assays

The synergistic effect of this compound with DNA damaging agents can be quantified using cytotoxicity assays.

| Cell Line | DNA Damaging Agent | This compound Concentration | Effect | Reference |

| Ovarian Cancer (SKOV3, OVCAR-3) | Cisplatin | 0.5 µM | Sensitization | [2] |

| Pancreatic Cancer | Gemcitabine | Not Specified | Sensitization | [1] |

Experimental Workflow for Synergy Analysis:

References

PD 407824: A Technical Guide to Wee1 Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD 407824, a potent dual inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to this compound and Wee1 Kinase

This compound is a small molecule inhibitor that has garnered significant interest in cancer research due to its ability to target key regulators of the cell cycle checkpoints.[1][2][3] It functions as a dual inhibitor of Chk1 and Wee1 kinases, which are critical for preventing premature entry into mitosis, particularly in response to DNA damage.[1][2][3]

Wee1 kinase is a nuclear protein that belongs to the serine/threonine kinase family and is a key negative regulator of the G2/M cell cycle checkpoint.[4][5] Its primary substrate is the Cyclin-Dependent Kinase 1 (CDK1). By phosphorylating CDK1 at the Tyr15 residue, Wee1 inactivates the CDK1/Cyclin B complex, thereby preventing the cell from entering mitosis.[1][5] This mechanism allows time for DNA repair before cell division. Many cancer cells have a defective G1 checkpoint and are therefore highly reliant on the G2 checkpoint for DNA repair, making Wee1 an attractive therapeutic target.[4] Inhibition of Wee1 in such cancer cells can lead to mitotic catastrophe and subsequent apoptosis.[5]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary targets and its selectivity over other kinases have been characterized in various studies. The following table summarizes the key quantitative data.

| Target Kinase | IC50 (nM) | Selectivity Notes |

| Chk1 | 47[1][2][3] | - |

| Wee1 | 97[1][2][3] | - |

| PKC | 3,400[2][3] | Over 35-fold selective for Wee1 |

| CDK4 | 3,750[2][3] | Over 38-fold selective for Wee1 |

| Other CDKs | >5,000[2][3] | Highly selective |

| c-Src | >50,000[2][3] | Highly selective |

| PDGFR | >50,000[2][3] | Highly selective |

| FGFR | >50,000[2][3] | Highly selective |

Mechanism of Action: The Wee1 Signaling Pathway

Wee1 kinase plays a pivotal role in the G2/M checkpoint control. The following diagram illustrates the canonical Wee1 signaling pathway and the impact of its inhibition.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. promega.com [promega.com]

- 3. Measurement of Wee kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

PD 407824 and the ATR-Chk1 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic molecule PD 407824 and its interaction with the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (Chk1) signaling pathway. This pathway is a critical regulator of the DNA damage response (DDR) and cell cycle progression, making it a key target in oncology research and drug development.

Core Concepts: The ATR-Chk1 Signaling Pathway

The ATR-Chk1 signaling cascade is a principal effector of the DNA damage and replication checkpoints.[1] In response to single-stranded DNA (ssDNA) breaks or replication stress, ATR is activated and, in turn, phosphorylates and activates its primary downstream target, Chk1.[1][2] Activated Chk1 then orchestrates a cellular response to halt cell cycle progression, primarily at the G2/M transition, allowing time for DNA repair. This is achieved through the phosphorylation and inactivation of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive mitotic entry.[3]

This compound: A Dual Inhibitor of Chk1 and Wee1

This compound is a potent and selective small molecule inhibitor of both Checkpoint Kinase 1 (Chk1) and Wee1 kinase. By inhibiting Chk1, this compound abrogates the G2/M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, which can lead to mitotic catastrophe and apoptosis.[3] Its dual activity against Wee1, another critical regulator of the G2/M checkpoint that directly inhibits CDK1, likely enhances this effect.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various protein kinases.

Table 1: Inhibitory Activity of this compound against Checkpoint Kinases

| Target | IC50 (nM) |

| Chk1 | 47 |

| Wee1 | 97 |

Table 2: Selectivity Profile of this compound against Other Kinases

| Target | IC50 (µM) |

| PKC | 3.4 |

| CDK4 | 3.75 |

| Other CDKs | > 5 |

| c-Src | > 50 |

| PDGFR | > 50 |

| FGFR | > 50 |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams are provided.

ATR-Chk1 signaling pathway and the points of intervention by this compound.

References

The Chk1 Inhibitor PD 407824: A Technical Guide to its Apoptosis-Inducing Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 407824 is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] In cancer cells, which often exhibit increased DNA damage and replication stress, the reliance on Chk1 for cell cycle arrest and DNA repair is heightened.[2] Inhibition of Chk1 by compounds such as this compound disrupts this crucial checkpoint, leading to mitotic catastrophe and programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data related to the induction of apoptosis in cancer cells by this compound.

Core Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of Chk1.[1] This action prevents the phosphorylation of downstream targets that are essential for halting the cell cycle in response to DNA damage. The abrogation of the G2/M checkpoint is a key consequence, forcing cancer cells with damaged DNA to enter mitosis prematurely, which ultimately triggers apoptosis.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis and inhibiting proliferation in various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | IC50 (nM) |

| Chk1 | 47 |

| WEE1 | 97 |

Data sourced from commercial supplier MedchemExpress.

Table 2: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effects | Reference |

| 4T1.2 | 0.5 - 10 | 24 - 72 hours | Inhibition of Chk1 activity, reduced cell proliferation, induction of apoptosis and autophagy. | [1] |

| MDA-MB-231 | Not specified | Not specified | Suppression of growth and motility. | [3] |

Signaling Pathways

The induction of apoptosis by this compound involves a complex signaling cascade. A key pathway affected is the integrated stress response, marked by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).

This compound-Induced Apoptotic Signaling Pathway

Caption: Signaling cascade initiated by this compound, leading to apoptosis and autophagy.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published research and standard laboratory practices.

Cell Culture

-

Cell Lines: 4T1.2 mammary tumor cells and MDA-MB-231 human breast cancer cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (CCK-8 Assay)

This assay measures cell viability to assess the anti-proliferative effects of this compound.

Caption: Workflow for assessing cell proliferation using the CCK-8 assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5, 1, 2, and 5 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 µM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with this compound (e.g., 0.5-5 µM) for specified time points (e.g., 4, 8, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF2α, ATF4, cleaved caspase 3, LC3A/B, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in various cancer cell lines, particularly in breast cancer. Its mechanism of action, centered on the inhibition of Chk1, leads to the activation of the integrated stress response and subsequent apoptotic cell death. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Chk1 inhibitors. Further research is warranted to explore its efficacy in a broader range of cancer types and in combination with other therapeutic modalities.

References

PD 407824 and autophagy induction

An In-depth Technical Guide to Autophagy Induction and the Profile of PD 407824

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the molecular pathways governing autophagy, detailed experimental protocols for its analysis, and a profile of the checkpoint kinase inhibitor, this compound.

The Core Machinery of Autophagy

Autophagy is a multi-step process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The process is tightly regulated by a series of autophagy-related (ATG) proteins.

Key Signaling Pathways in Autophagy Regulation

The induction of autophagy is principally governed by the interplay between the mechanistic target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK) signaling pathways.

-

mTOR Signaling: Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a critical initiator of autophagosome formation.[1][2]

-

AMPK Signaling: In response to low energy status, AMPK is activated and promotes autophagy both by inhibiting mTORC1 and by directly phosphorylating and activating the ULK1 complex.[2]

The initiation of the autophagosome involves the ULK1 complex (ULK1/2, ATG13, FIP200, and ATG101), which in turn activates the VPS34 complex to produce phosphatidylinositol 3-phosphate (PI3P), a key step in the recruitment of further ATG proteins for the elongation of the autophagosomal membrane.[3][4][5]

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagic mechanisms in longevity intervention: role of natural active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of autophagy as a mechanism of cytotoxicity by the clinically used agent MDA-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asiaresearchnews.com [asiaresearchnews.com]

The Chk1 Inhibitor PD 407824: A Novel Therapeutic Avenue in Bone Metastasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic bone disease represents a significant clinical challenge, leading to severe morbidity and a decline in the quality of life for cancer patients. The intricate interplay between tumor cells and the bone microenvironment drives a vicious cycle of bone destruction and tumor proliferation. This guide delves into the pre-clinical evidence supporting the therapeutic potential of PD 407824, a selective inhibitor of Checkpoint Kinase 1 (Chk1), in disrupting this cycle. Through its dual action on both tumor cells and bone-resorbing osteoclasts, this compound emerges as a promising candidate for mitigating bone metastasis. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data from key studies, intended to equip researchers and drug development professionals with the foundational knowledge to explore this novel therapeutic strategy.

Introduction: The Challenge of Bone Metastasis

Bone is a frequent site of metastasis for several cancers, including breast and prostate. Once in the bone, cancer cells secrete factors that stimulate osteoclasts, the cells responsible for bone resorption. This leads to the release of growth factors from the bone matrix, which in turn fuel tumor growth, creating a destructive feedback loop. Current treatments, such as bisphosphonates and RANKL inhibitors, primarily target osteoclast activity but have limited impact on the tumor cells themselves. Therefore, there is a critical need for therapies that can simultaneously inhibit tumor growth and protect the bone.

This compound: A Dual-Pronged Approach

This compound is a small molecule inhibitor of Chk1, a crucial kinase in the DNA damage response (DDR) pathway. The rationale for its use in bone metastasis stems from its ability to:

-

Induce Tumor Cell Death: By inhibiting Chk1, this compound prevents cancer cells from repairing DNA damage, leading to the induction of apoptosis and autophagy.

-

Inhibit Osteoclastogenesis: this compound has been shown to suppress the differentiation and activity of osteoclasts, the key drivers of bone destruction in metastatic lesions.

This dual functionality positions this compound as a compelling therapeutic agent capable of breaking the vicious cycle of bone metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Mammary Tumor Cells (4T1.2)

| Parameter | This compound Concentration | Result | Citation |

| Chk1 Activity Inhibition | Dose-dependent | Inhibition of Chk1 activity observed with increasing concentrations. | [1] |

| Cellular Proliferation | 0.5, 1, 2, and 5 µM (3 days) | Dose-dependent reduction in the proliferation of 4T1.2 mammary tumor cells. | [1] |

| Apoptosis and Autophagy | 10 µM (24 hours) | Induction of apoptosis and autophagy. | [1] |

| Protein Expression | 0.5-5 µM (4 and 8 hours) | Elevation of p-eIF2α and ATF4 protein levels. | [1] |

| Protein Expression | 0.5-5 µM (24 hours) | Elevation of cleaved caspase 3 (apoptosis marker) and LC3A/B II (autophagy marker). | [1] |

| Cell Motility (Wound Healing Assay) | Dose-dependent (24 and 30 hours) | Dose-dependent reduction in cell motility. | [1] |

Table 2: In Vitro Efficacy of this compound on Pre-osteoclasts (RAW264.7)

| Parameter | This compound Concentration | Result | Citation |

| mRNA Expression | 0.5-5 µM (24 hours) | Reduction in mRNA levels of NFATc1, Cathepsin K (Cat K), and TRAP in RANKL-stimulated cells. | [2] |

| Protein Expression | 0.5-5 µM (24 hours) | Reduction in protein levels of NFATc1, TRAP, and Cat K. | [2] |

| Protein Phosphorylation | 0.5-5 µM (24 hours) | Elevation of the phosphorylation level of eIF2α (p-eIF2α). | [2] |

| Cellular Proliferation | 0.5 to 5 µM | Reduction in the proliferation of pre-osteoclasts. | [2] |

| Osteoclast Differentiation | 1-5 µM | Strong suppression of TRAP-positive osteoclast induction. | [2] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Mammary Tumor

| Parameter | Treatment | Result | Citation |

| Tumor Weight | Daily intraperitoneal injection of this compound at 2 mg/kg for 3 weeks | Significant reduction in tumor weight (average of 0.11 g vs. 0.41 g in control). | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating the ATR-Chk1 signaling pathway, which has downstream consequences on both tumor cells and bone cells.

In Tumor Cells: Induction of Apoptosis and Autophagy

In cancer cells, inhibition of Chk1 by this compound leads to an increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, upregulates Activating Transcription Factor 4 (ATF4), a key transcription factor involved in the cellular stress response. The sustained activation of this pathway ultimately triggers apoptosis and autophagy, leading to tumor cell death.

In Osteoclasts: Inhibition of Differentiation

In pre-osteoclastic cells, the upregulation of p-eIF2α by this compound has a different outcome. It leads to the downregulation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation.[3] The suppression of NFATc1, along with its downstream targets such as Cathepsin K and TRAP, effectively halts the maturation of osteoclasts, thereby preventing bone resorption.[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the pre-clinical evaluation of this compound.

Cell Culture

-

4T1.2 Mouse Mammary Tumor Cells: Cultured in complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[4]

-

RAW264.7 Pre-osteoclast Cells: Cultured in complete α-Minimum Essential Medium (αMEM) supplemented with 10% FBS and penicillin/streptomycin.[4]

Cellular Proliferation Assay (MTT Assay)

-

Seed 4T1.2 or RAW264.7 cells in a 96-well plate.[5]

-

After cell acclimation, treat with various concentrations of this compound or vehicle control for the designated period (e.g., 3 days for 4T1.2 cells).[1][5]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Scratch) Assay

-

Seed 4T1.2 cells in a 6-well plate and grow to confluence.

-

Create a "scratch" or cell-free zone in the monolayer using a sterile pipette tip.

-

Wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Add media containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 and 30 hours).[1]

-

Measure the area of the cell-free zone at each time point to quantify cell migration.

Osteoclast Differentiation Assay

-

Seed RAW264.7 pre-osteoclast cells in a multi-well plate.

-

Induce differentiation by adding RANKL (e.g., 50 ng/ml) to the culture medium.[4]

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Replace the culture medium as needed (e.g., on day 4).[4]

-

On day 6, fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining.[4]

-

Count the number of TRAP-positive multinucleated cells (containing >3 nuclei) to quantify osteoclast formation.[4]

In Vivo Mammary Tumor Model

-

Inject 4T1.2 cells (e.g., 5.0 × 10^5 cells in 50 μl PBS) into the mammary fat pad of female BALB/c mice.[1]

-

Administer daily intraperitoneal injections of this compound (e.g., 2 mg/kg) or a vehicle control.[1]

-

Monitor tumor growth over a period of time (e.g., 3 weeks).[1]

-

At the end of the study, sacrifice the mice and excise the tumors to measure their weight.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the context of bone metastasis research.

Conclusion and Future Directions

The pre-clinical data strongly suggest that this compound holds significant promise as a therapeutic agent for bone metastasis. Its ability to concurrently target tumor cell viability and osteoclast-mediated bone resorption addresses a critical unmet need in the management of metastatic bone disease. Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments for bone metastasis, such as bisphosphonates or chemotherapy.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the drug's profile in more detail to optimize dosing and delivery.

-

Clinical Translation: Moving towards well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with bone metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Negative Feedback Control of Osteoclast Formation through Ubiquitin-mediated Down-regulation of NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Mouse Mammary Gland Cell 4T1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

PD 407824 as a BMP4 Sensitizer: A Technical Guide for Stem Cell Researchers

Executive Summary

Bone Morphogenetic Protein 4 (BMP4) is a critical signaling molecule that governs cell fate decisions in embryonic development and stem cell differentiation. However, achieving precise and efficient lineage specification often requires high concentrations of recombinant BMP4, which can be costly and lead to off-target effects. This technical guide details the role and application of PD 407824, a small molecule inhibitor of Checkpoint Kinase 1 (CHK1), which has been identified as a potent sensitizer of the BMP4 signaling pathway in human pluripotent stem cells (hPSCs). By enhancing cellular sensitivity to BMP4, this compound allows for the use of sub-threshold concentrations of this growth factor to achieve robust and directed differentiation towards mesodermal and other lineages. This document provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction

The directed differentiation of pluripotent stem cells into specific cell types is a cornerstone of regenerative medicine and disease modeling. The BMP signaling pathway is a key regulator of this process, particularly in the induction of mesoderm and subsequent lineages such as cardiomyocytes. The high cost and potential for undesired cellular responses associated with high concentrations of BMP4 have driven the search for small molecules that can modulate this pathway. A high-throughput chemical screen identified this compound, a known CHK1 inhibitor, as a compound that significantly increases cellular sensitivity to BMP4. This sensitization effect allows for a more controlled and cost-effective approach to directed differentiation.

Mechanism of Action: Sensitizing Cells to BMP4

This compound enhances BMP4 signaling through an indirect mechanism involving the inhibition of CHK1. While this compound does not directly induce the phosphorylation of SMAD1/5/9, the downstream effectors of the BMP pathway, its inhibition of CHK1 leads to a cascade of events that ultimately potentiates the BMP4 response. The proposed mechanism suggests that CHK1 inhibition leads to a reduction in p21 levels, which in turn activates CDK8/9. Activated CDK8/9 then phosphorylates the linker region of SMAD2/3, leading to a decrease in SMAD2/3 protein levels. This reduction in the antagonistic SMAD2/3 signaling is thought to enhance the nuclear accumulation and activity of SMAD1, thereby sensitizing the cells to BMP4.

Quantitative Data

The efficacy of this compound in sensitizing hPSCs to BMP4 has been demonstrated through quantitative analysis of gene expression and protein phosphorylation. The following tables summarize key findings from published studies.

Mesodermal and Cardiomyocyte Differentiation

The combination of this compound and a sub-threshold concentration of BMP4 significantly enhances the expression of mesodermal and cardiomyocyte-specific genes.

Table 1: Effect of this compound and BMP4 on Mesodermal and Cardiomyocyte Gene Expression

| Treatment Condition | ID2 Expression (Fold Change) | Brachyury T Expression (Fold Change) | TNNT2 Expression (Fold Change) | MHY6 Expression (Fold Change) | MLC2v Expression (Fold Change) |

| DMSO + 3 ng/ml BMP4 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 0.1 µM this compound + 3 ng/ml BMP4 | ~2.5 | ~2.0 | ~5.0 | ~4.0 | ~3.0 |

| 0.3 µM this compound + 3 ng/ml BMP4 | ~3.0 | ~2.5 | ~8.0 | ~6.0 | ~5.0 |

| 1.0 µM this compound + 3 ng/ml BMP4 | ~3.5 | ~3.0 | ~12.0 | ~8.0 | ~7.0 |

| DMSO + 10 ng/ml BMP4 | ~4.0 | ~3.5 | ~15.0 | ~10.0 | ~9.0 |

Data are approximate values based on graphical representations from Feng et al., 2016 and are normalized to the DMSO + 3 ng/ml BMP4 control.

Table 2: Quantification of Cardiomyocyte Differentiation

| Treatment Condition | Percentage of Beating Colonies (Day 10) | Percentage of TNNT2+ Cells (Day 12) |

| DMSO + 3 ng/ml BMP4 | ~10% | ~5% |

| 1.0 µM this compound + 3 ng/ml BMP4 | ~40% | ~25% |

| DMSO + 10 ng/ml BMP4 | ~50% | ~30% |

Data are approximate values based on graphical representations from Feng et al., 2016.

SMAD1/5/9 Phosphorylation

This compound enhances BMP4-induced phosphorylation of SMAD1/5/9 in a dose-dependent manner.

Table 3: Effect of this compound and BMP4 on SMAD1/5/9 Phosphorylation

| Treatment Condition | Relative pSMAD1/5/9 Levels (Normalized to Total SMAD1) |

| DMSO | ~0.1 |

| 1.0 µM this compound | ~0.05 |

| 3 ng/ml BMP4 | ~1.0 |

| 1.0 µM this compound + 3 ng/ml BMP4 | ~1.8 |

Data are approximate values based on graphical representations from Feng et al., 2016.

Experimental Protocols

The following are representative, detailed protocols for key experiments involving the use of this compound and BMP4 in hPSC differentiation. These protocols are based on standard methodologies and should be adapted and optimized for specific cell lines and laboratory conditions.

High-Throughput Screening for BMP Sensitizers (Representative Protocol)

This protocol outlines a general workflow for identifying small molecule sensitizers of the BMP signaling pathway.

Materials:

-

C2C12 myoblasts (or other BMP-responsive cell line)

-

BMP-responsive luciferase reporter plasmid (e.g., pId2-Luc)

-

Small molecule library

-

Recombinant human BMP4

-

384-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed C2C12 cells transfected with the pId2-Luc reporter into 384-well plates at a density of 5,000-10,000 cells per well.

-

Compound Addition: Using an automated liquid handler, add a final concentration of 1-10 µM of each compound from the small molecule library to individual wells. Include DMSO-only wells as a negative control.

-

BMP4 Addition: Add a sub-threshold concentration of BMP4 (e.g., 1-3 ng/ml) to all wells except for the no-treatment controls.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

Luciferase Assay: Add a luciferase assay reagent to each well and measure the luminescence using a plate reader.

-

Hit Identification: Identify compounds that significantly increase the luciferase signal compared to the BMP4-only control.

-

Dose-Response Analysis: Perform secondary screens on the primary hits using a range of concentrations to determine their EC50 values.

-

Validation: Validate the most promising hits in hPSCs by assessing their ability to enhance BMP4-induced gene expression and SMAD phosphorylation.

Mesodermal Differentiation of hPSCs using Embryoid Bodies (EBs)

This protocol describes the differentiation of hPSCs into mesoderm using an EB-based method with this compound and BMP4.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

hPSC culture medium

-

EB formation medium (e.g., DMEM/F12 with 20% KnockOut Serum Replacement, NEAA, L-glutamine, and beta-mercaptoethanol)

-

ROCK inhibitor (e.g., Y-27632)

-

This compound

-

Recombinant human BMP4

-

Ultra-low attachment plates

-

Gelatin-coated plates

Procedure:

-

hPSC Culture: Maintain hPSCs under standard feeder-free conditions.

-

EB Formation: Dissociate hPSCs into single cells and resuspend in EB formation medium containing a ROCK inhibitor. Plate the cells in ultra-low attachment plates to allow for the formation of EBs.

-

Induction of Differentiation: On day 1, replace the medium with fresh EB formation medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, or 1.0 µM) and a sub-threshold concentration of BMP4 (e.g., 3 ng/ml).

-

EB Culture: Culture the EBs in suspension for 4 days, changing the medium daily.

-

Analysis of Mesoderm Induction: On day 4, harvest a subset of EBs for gene expression analysis by qRT-PCR to assess the expression of mesodermal markers like Brachyury T and ID2.

-

Cardiomyocyte Differentiation: For cardiomyocyte differentiation, plate the day 4 EBs onto gelatin-coated plates and culture for an additional 8 days in a suitable cardiomyocyte differentiation medium.

-

Analysis of Cardiomyocytes: From day 10 onwards, monitor the plates for the appearance of spontaneously beating colonies. On day 12, fix the cells for immunofluorescence staining of cardiomyocyte markers such as TNNT2, or harvest for qRT-PCR analysis.

Quantitative Real-Time PCR (qRT-PCR)

This protocol details the steps for analyzing gene expression in differentiated hPSCs.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (see Table 4)

-

qPCR instrument

Table 4: Representative Primer Sequences for qRT-PCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| GAPDH | GAGTCAACGGATTTGGTCGT | TGGGATTTCCATTGATGACAAG |

| ID2 | CCTGCAGCACGTCATCGATT | GCAAAAGCTCCAACTCGGGT |

| Brachyury T | TGAATGCCACCTTCTCCAAC | GCTCCAGGTTTACCCTCCAC |

| TNNT2 | GCTGCTCAAGCTGAAGGAGA | TCGTTGATCTGCTGCAGCTT |

| MHY6 | AAGGTCGGTCTTCGCTCTCT | TCTTGCCCTCATCCACAGAA |

| MLC2v | GCTCCAGCTCATCCTCATCC | TCATCTTCTCCAGCTCGTCC |

Procedure:

-

RNA Extraction: Isolate total RNA from harvested cells or EBs using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in a 96- or 384-well plate using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene such as GAPDH.

Western Blotting for Phospho-SMAD1/5/9

This protocol describes the detection of phosphorylated SMAD1/5/9 by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-pSMAD1/5/9, anti-total SMAD1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSMAD1/5/9 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total SMAD1 to normalize for protein loading.

Conclusion and Future Directions

This compound is a valuable tool for researchers working on the directed differentiation of pluripotent stem cells. Its ability to sensitize cells to BMP4 allows for more efficient and cost-effective generation of mesodermal and other BMP4-dependent lineages. The mechanism of action, involving the inhibition of CHK1 and subsequent modulation of the balance between SMAD1/5/9 and SMAD2/3 signaling, provides insights into the intricate cross-talk between different signaling pathways in stem cell fate decisions.

Future research could focus on further elucidating the downstream targets of the CHK1-p21-CDK8/9 axis and exploring the potential of other CHK1 inhibitors as BMP4 sensitizers. Additionally, the application of this compound in protocols for generating other clinically relevant cell types, such as retinal cells, warrants further investigation. The use of such small molecule sensitizers represents a significant step towards the development of more robust and scalable protocols for cell-based therapies and disease modeling.

The Discovery and Synthesis of PD 407824: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 407824 has emerged as a significant small molecule of interest due to its potent and selective inhibitory activity against the checkpoint kinases Chk1 and Wee1. These kinases are critical regulators of the cell cycle, and their inhibition represents a promising strategy in cancer therapy. Furthermore, this compound has been identified as a chemical sensitizer that enhances the cellular response to bone morphogenetic protein 4 (BMP4), highlighting its potential in regenerative medicine. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and an exploration of its associated signaling pathways.

Discovery

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of the checkpoint kinase Wee1. This screening effort identified a promising class of compounds based on a 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione template. Subsequent structure-activity relationship (SAR) studies on this scaffold led to the development of this compound as a potent inhibitor not only of Wee1 but also of Chk1.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 9-Hydroxy-4-phenyl-pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione |

| Molecular Formula | C₂₀H₁₂N₂O₃ |

| Molecular Weight | 328.32 g/mol |

| CAS Number | 622864-54-4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound involves the construction of the characteristic pyrrolo[3,4-c]carbazole core. While the specific, detailed experimental protocol from the primary discovery literature by Palmer et al. and Smaill et al. is not publicly available in its entirety, the general synthetic strategy for this class of compounds involves a domino Diels-Alder reaction.

General Experimental Protocol for the Synthesis of the Pyrrolo[3,4-c]carbazole Core:

A general and efficient method for constructing the pyrrolo[3,4-c]carbazole scaffold has been reported, which likely mirrors the synthesis of this compound.[1] This process involves a p-toluenesulfonic acid (p-TsOH)-catalyzed Diels-Alder reaction of a 3-(indol-3-yl)maleimide with a chalcone, followed by dehydrogenation.

Step 1: Diels-Alder Reaction

-

To a round-bottom flask, add 3-(indol-3-yl)maleimide (1.0 mmol), the appropriate chalcone (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).

-

Add toluene (10.0 mL) as the solvent.

-

Heat the solution to 60-80°C for two hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation. This step yields diastereoisomers of tetrahydropyrrolo[3,4-c]carbazoles.

Step 2: Dehydrogenation (Aromatization)

-

To the residue from Step 1, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) and acetonitrile (10.0 mL).

-

Stir the mixture at room temperature for two hours.

-

Remove the solvent by rotary evaporation.

-

Purify the residue by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the aromatized pyrrolo[3,4-c]carbazole product.[1]

To synthesize this compound specifically, the starting materials would be a maleimide substituted at the indole-3-position and a chalcone that would result in the final 9-hydroxy and 4-phenyl substitutions.

Biological Activity and Mechanism of Action

This compound is a potent dual inhibitor of the serine/threonine kinases Chk1 and Wee1, which are key regulators of cell cycle checkpoints.

Kinase Inhibitory Activity

The inhibitory potency of this compound against its primary targets and other kinases is summarized in the table below.

| Target Kinase | IC₅₀ (nM) |

| Chk1 | 47 |

| Wee1 | 97 |

| PKC | 3400 |

| CDK4 | 3750 |

| Other CDKs | >5000 |

| c-Src | >50000 |

| PDGFR | >50000 |

| FGFR | >50000 |

Data compiled from multiple sources.

Mechanism of Action in Cancer

In cancer cells, which often have a defective G1 checkpoint, the G2 and S phase checkpoints maintained by the ATR-Chk1 and Wee1 pathways are critical for survival, especially under conditions of replicative stress. By inhibiting Chk1 and Wee1, this compound abrogates these checkpoints, leading to premature mitotic entry with damaged DNA, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death.

Sensitization to BMP4 Signaling

In addition to its role in cancer, this compound has been shown to sensitize human embryonic stem cells (hESCs) to BMP4, a growth factor involved in differentiation. This effect allows for directed differentiation of hESCs at sub-threshold concentrations of BMP4.

Experimental Protocols

Cell-Based Kinase Inhibition Assay (General Protocol)

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

Lyse the cells and quantify the total protein concentration.

-

Use a kinase-specific antibody to detect the phosphorylated substrate of the target kinase (e.g., phospho-Cdc2 for Wee1/Chk1 activity) via Western blot or ELISA.

-

Normalize the phosphorylation signal to the total protein concentration.

-

Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate the cells for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion

This compound is a valuable chemical probe for studying the roles of Chk1 and Wee1 in cell cycle regulation and DNA damage response. Its dual activity and its ability to sensitize cells to BMP4 signaling make it a versatile tool for both cancer research and developmental biology. The synthesis of its pyrrolo[3,4-c]carbazole core, achievable through a domino Diels-Alder reaction, provides a basis for the development of further analogs with potentially improved potency and selectivity. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

Unveiling the Target Binding Affinity of PD 407824: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of PD 407824's mechanism of action: its binding affinity to target proteins. By providing a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and the signaling pathways it modulates, this document serves as a vital resource for researchers and professionals in the field of drug development.

Quantitative Binding Affinity Data

This compound is a potent and selective inhibitor of two key cell cycle regulatory kinases: Checkpoint Kinase 1 (Chk1) and Wee1.[1][] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The selectivity of this compound is demonstrated by its significantly lower IC50 values for Chk1 and Wee1 compared to other kinases.

| Target Protein | IC50 (nM) | Selectivity over other kinases |

| Chk1 | 47 | High |

| Wee1 | 97 | High |

| PKC | 3,400 | Moderate |

| CDK4 | 3,750 | Moderate |

| Other CDKs | >5,000 | Low |

| c-Src | >50,000 | Low |

| PDGFR | >50,000 | Low |

| FGFR | >50,000 | Low |

Experimental Protocols: Determining IC50 Values

The determination of the IC50 values for this compound against Chk1 and Wee1 involves biochemical kinase assays. While the precise, detailed protocol from the original discovery studies is not publicly available, a composite protocol based on standard industry practices for such determinations is outlined below. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

General Kinase Inhibition Assay (Example)

This protocol provides a framework for determining the IC50 of an inhibitor against a target kinase.

Materials:

-

Recombinant human Chk1 or Wee1 enzyme

-

Kinase-specific substrate (e.g., a peptide derived from a known substrate like Cdc25)

-

This compound (or other test inhibitor)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, EGTA, and a detergent like Brij-35)

-